molecular formula C13H11NOS B2820998 Isoindolin-2-yl(thiophen-3-yl)methanone CAS No. 2034514-63-9

Isoindolin-2-yl(thiophen-3-yl)methanone

Cat. No. B2820998
CAS RN: 2034514-63-9
M. Wt: 229.3
InChI Key: KZYFHNDGGCCRDZ-UHFFFAOYSA-N
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Description

Isoindolin-2-yl(thiophen-3-yl)methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of isoindolinones, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antiviral properties. The synthesis of this compound is a challenging process, but it has been successfully achieved using various methods.

Scientific Research Applications

Anticancer Activities

Isoindolin-2-yl(thiophen-3-yl)methanone derivatives have been explored for their anticancer properties. A study by Othman et al. (2019) synthesized and evaluated new substituted thiophene-quinoline derivatives for anticancer activity. Their research demonstrated the potential of these compounds as cytotoxic agents against various human cancer cell lines, including liver, colon, cervical, and breast cancer cells, highlighting the promise of such compounds in anticancer therapy.

Enzyme Inhibitory Activities

Compounds related to this compound have been designed and evaluated for their in vitro enzyme inhibitory activities. A study by Cetin et al. (2021) on thiophene-based heterocyclic compounds showed significant inhibitory activities against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These findings suggest the potential use of these compounds in the treatment of diseases related to enzyme dysregulation.

Synthesis of Novel Heterocyclic Compounds

Research has also focused on synthesizing novel heterocyclic compounds with potential biological activities. Jing et al. (2018) developed an efficient and environmentally friendly synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones, highlighting the versatility of these compounds for further pharmacological studies.

Structural and Biological Exploration

Further structural exploration and biological activity studies of isoindolinone derivatives have been conducted. Prasad et al. (2018) prepared and evaluated (4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)(morpholino)methanone for antiproliferative activity, demonstrating the compound's potential in anticancer research.

Mechanism of Action

Target of Action

Isoindolin-2-yl(thiophen-3-yl)methanone primarily targets the human dopamine receptor D2 . The dopamine receptor D2 plays a crucial role in the central nervous system, influencing a variety of behaviors and physiological functions, including motor control, cognition, and reward.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.

Pharmacokinetics

In silico analysis suggests that isoindoline derivatives generally follow lipinski’s rule of five , which predicts good absorption and permeation characteristics

Result of Action

properties

IUPAC Name

1,3-dihydroisoindol-2-yl(thiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c15-13(12-5-6-16-9-12)14-7-10-3-1-2-4-11(10)8-14/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYFHNDGGCCRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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